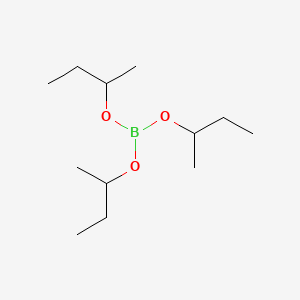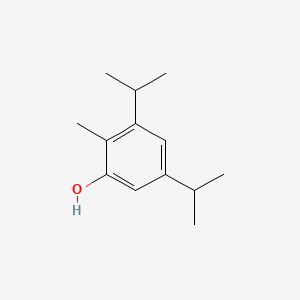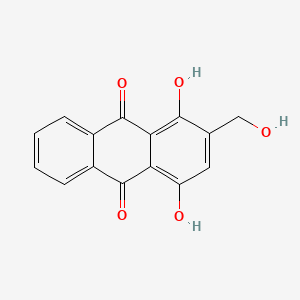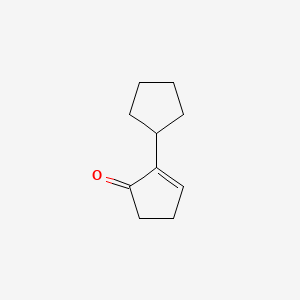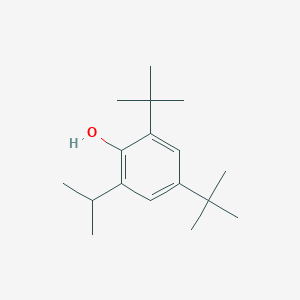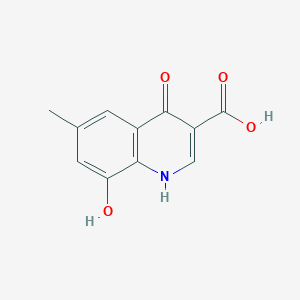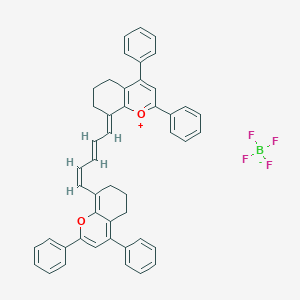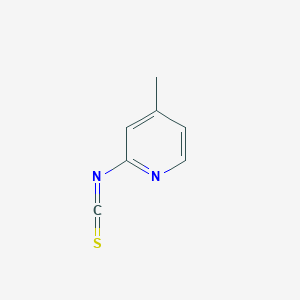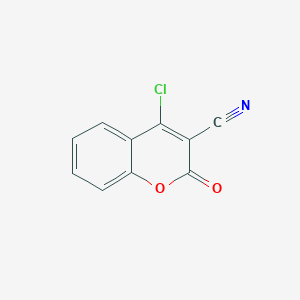![molecular formula C15H10ClNO3 B3369015 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione CAS No. 22359-44-0](/img/structure/B3369015.png)
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione
描述
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione, also known as SU5416, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the late 1990s by Sugen Inc. and has since been the focus of numerous scientific studies.
作用机制
The mechanism of action of 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione involves the inhibition of several key signaling pathways involved in cancer cell growth and angiogenesis. Specifically, this compound inhibits the activity of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), all of which are important for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation of using this compound is that it may have off-target effects, meaning that it may inhibit other signaling pathways in addition to those targeted for cancer treatment.
未来方向
There are several potential future directions for the study of 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione. One area of interest is the development of more potent and selective inhibitors of VEGFR, PDGFR, and FGFR. Additionally, there is interest in combining this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anti-cancer effects. Finally, there is interest in studying the potential use of this compound in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of several key signaling pathways involved in cancer cell growth and angiogenesis. While there are advantages and limitations to using this compound in lab experiments, there are several potential future directions for its study, including the development of more potent and selective inhibitors and the exploration of its use in other diseases.
科学研究应用
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.
属性
IUPAC Name |
2-chloro-3-(furan-2-ylmethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQAZTJPZNRJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286353 | |
| Record name | MLS002608685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22359-44-0 | |
| Record name | MLS002608685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B3368938.png)
